molecular formula C10H12N2O B075979 5-Methyl-2-phenylpyrazolidin-3-one CAS No. 13292-56-3

5-Methyl-2-phenylpyrazolidin-3-one

Cat. No. B075979
Key on ui cas rn: 13292-56-3
M. Wt: 176.21 g/mol
InChI Key: NSVAOQFPUMLQNO-UHFFFAOYSA-N
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Patent
US06121305

Procedure details

17.2 g of crotonic acid (MW 86.09, 0.2 mol) was added to 21.6 g of phenylhydrazine (MW 108.14, 0.2 mol), and the mixture was stirred for one hour while heating at 150-160° C. The reaction solution was dissolved in 500 ml of ether. The solution was washed twice with 100 ml of 10% aqueous solution of sodium hydroxide and once with 100 ml of water, followed by evaporation of the ether. The resulting solid was dried under reduced pressure and recrystallized from toluene to obtain 20.31 g of 3-methyl-1-phenyl-5-pyrazolidone (MW 176.0, 0.126 mol, 58%).
Quantity
17.2 g
Type
reactant
Reaction Step One
Quantity
21.6 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:6])(=O)/[CH:2]=[CH:3]/[CH3:4].[C:7]1([NH:13][NH2:14])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>CCOCC>[CH3:4][CH:3]1[CH2:2][C:1](=[O:6])[N:13]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[NH:14]1

Inputs

Step One
Name
Quantity
17.2 g
Type
reactant
Smiles
C(\C=C\C)(=O)O
Name
Quantity
21.6 g
Type
reactant
Smiles
C1(=CC=CC=C1)NN
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
155 (± 5) °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The solution was washed twice with 100 ml of 10% aqueous solution of sodium hydroxide and once with 100 ml of water
CUSTOM
Type
CUSTOM
Details
followed by evaporation of the ether
CUSTOM
Type
CUSTOM
Details
The resulting solid was dried under reduced pressure
CUSTOM
Type
CUSTOM
Details
recrystallized from toluene

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1NN(C(C1)=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.126 mol
AMOUNT: MASS 20.31 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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